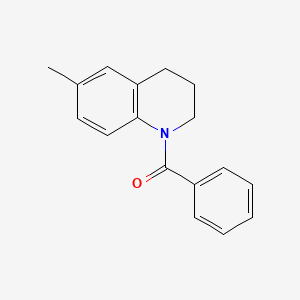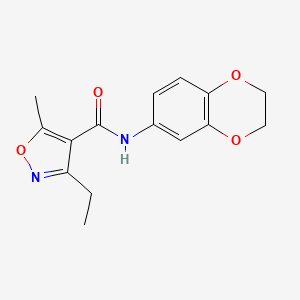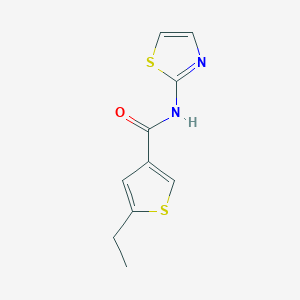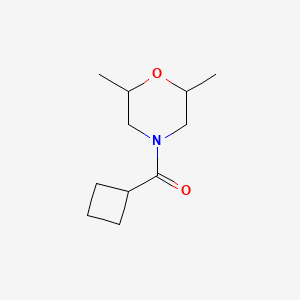
2-(2-chloro-4-fluorophenoxy)-N-(1-propyl-4-piperidinyl)propanamide
Vue d'ensemble
Description
2-(2-chloro-4-fluorophenoxy)-N-(1-propyl-4-piperidinyl)propanamide, also known as CFPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFPP belongs to the class of compounds known as piperidine derivatives, which have been shown to possess a range of pharmacological properties, including analgesic, anti-inflammatory, and anti-tumor effects. In
Mécanisme D'action
The exact mechanism of action of 2-(2-chloro-4-fluorophenoxy)-N-(1-propyl-4-piperidinyl)propanamide is not fully understood. However, it is believed that this compound exerts its pharmacological effects through modulation of the opioid and cannabinoid systems. This compound has been shown to bind to the mu-opioid receptor, which is involved in pain perception and regulation of mood. This compound also interacts with the cannabinoid receptors, which are involved in pain perception and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to reduce pain and inflammation, and to inhibit tumor growth. This compound has also been shown to have sedative effects, which may be beneficial for the treatment of anxiety and insomnia. However, this compound has also been shown to have adverse effects on liver function, and caution should be exercised when using this compound in experimental settings.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-chloro-4-fluorophenoxy)-N-(1-propyl-4-piperidinyl)propanamide has several advantages for lab experiments. It is a potent and selective compound with well-defined pharmacological effects, making it a useful tool for investigating the opioid and cannabinoid systems. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, this compound has limitations in terms of its adverse effects on liver function, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-(2-chloro-4-fluorophenoxy)-N-(1-propyl-4-piperidinyl)propanamide. One area of interest is the development of analogs of this compound with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of this compound in human subjects. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on liver function, in order to develop safe and effective therapeutic agents based on this compound.
Conclusion
In conclusion, this compound is a chemical compound with significant potential for therapeutic applications. Its potent analgesic, anti-inflammatory, and anti-tumor effects make it a promising candidate for the treatment of a range of conditions. However, caution should be exercised when using this compound in experimental settings, due to its adverse effects on liver function. Further research is needed to fully understand the mechanism of action of this compound and to develop safe and effective therapeutic agents based on this compound.
Applications De Recherche Scientifique
2-(2-chloro-4-fluorophenoxy)-N-(1-propyl-4-piperidinyl)propanamide has been extensively studied for its potential therapeutic applications. One of the main areas of research has been its use as an analgesic. Studies have shown that this compound has potent analgesic effects in animal models of pain. This compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory conditions such as arthritis. In addition, this compound has been studied for its anti-tumor effects, with promising results in animal models of cancer.
Propriétés
IUPAC Name |
2-(2-chloro-4-fluorophenoxy)-N-(1-propylpiperidin-4-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClFN2O2/c1-3-8-21-9-6-14(7-10-21)20-17(22)12(2)23-16-5-4-13(19)11-15(16)18/h4-5,11-12,14H,3,6-10H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQKTUPAUDMADZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C(C)OC2=C(C=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-2,6-dimethylmorpholine](/img/structure/B4430140.png)
![1-[2-(2,5-dichlorophenoxy)propanoyl]-4-(methylsulfonyl)piperazine](/img/structure/B4430143.png)
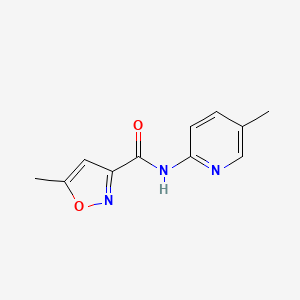


![N-[1-(1-adamantyl)propyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4430167.png)
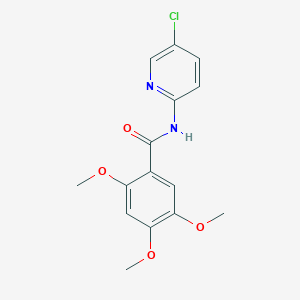
![2-chloro-4,5-difluoro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4430190.png)

